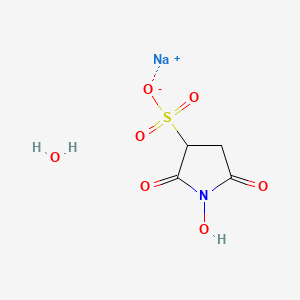Sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate
CAS No.: 304671-62-3
Cat. No.: VC3870596
Molecular Formula: C4H6NNaO7S
Molecular Weight: 235.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 304671-62-3 |
|---|---|
| Molecular Formula | C4H6NNaO7S |
| Molecular Weight | 235.15 g/mol |
| IUPAC Name | sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate |
| Standard InChI | InChI=1S/C4H5NO6S.Na.H2O/c6-3-1-2(12(9,10)11)4(7)5(3)8;;/h2,8H,1H2,(H,9,10,11);;1H2/q;+1;/p-1 |
| Standard InChI Key | XNWRGJNUOILKMU-UHFFFAOYSA-M |
| SMILES | C1C(C(=O)N(C1=O)O)S(=O)(=O)[O-].O.[Na+] |
| Canonical SMILES | C1C(C(=O)N(C1=O)O)S(=O)(=O)[O-].O.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrrolidine backbone substituted at the 3-position with a sulfonate group () and at the 1- and 2,5-positions with hydroxyl and ketone moieties, respectively. The sodium counterion and hydrate molecules ensure solubility in polar solvents. Key structural attributes include:
The sulfonate group enhances water solubility, while the ketone and hydroxyl groups enable participation in redox and conjugation reactions .
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: Peaks at 1650–1750 cm (C=O stretching of ketones), 1150–1250 cm (S=O stretching of sulfonate), and 3200–3500 cm (O–H stretching of hydroxyl and hydrate) .
-
NMR: NMR (DO) signals include δ 3.5–4.0 ppm (pyrrolidine ring protons), δ 2.8–3.2 ppm (sulfonate-adjacent CH), and δ 4.5–5.0 ppm (hydroxyl proton exchange) .
Synthesis and Industrial Production
Synthetic Pathways
While detailed protocols are proprietary, analogous compounds like N-hydroxysulfosuccinimide (sulfo-NHS) are synthesized via:
-
Sulfonation of Pyrrolidine Derivatives: Reaction of 1-hydroxy-2,5-dioxopyrrolidine with sulfur trioxide-triethylamine complex in anhydrous DMF .
-
Neutralization: Treatment with sodium hydroxide to form the sodium salt, followed by hydration .
Industrial Scalability
-
Purity: Commercial batches (e.g., Ambeed, Aldrich) report ≥95% purity by HPLC .
-
Cost: Priced at $120–$150 per gram for research-grade material .
Applications in Science and Technology
Biochemical Conjugation
The compound’s sulfonate and ketone groups facilitate covalent bonding with amines and thiols, mirroring applications of sulfo-NHS in antibody-drug conjugates (ADCs) :
-
Crosslinking Mechanism:
-
Case Study: In hyaluronic acid-collagen dermal fillers (Patent EP2753647A1), analogous sulfonates enhance matrix stability via crosslinking .
Analytical Chemistry
-
Derivatization Agent: Enhances detection of hydroxyl-containing analytes in LC-MS via sulfonate tagging .
-
Buffering Component: Stabilizes pH in enzymatic assays due to its zwitterionic nature .
| Condition | Requirement | Rationale | Source |
|---|---|---|---|
| Temperature | –20°C | Prevents thermal degradation | |
| Humidity | <30% RH | Avoids hydrate dissociation | |
| Light | Amber glass containers | Reduces photolytic cleavage |
Hazard Classification
| Risk Parameter | Data | Source |
|---|---|---|
| Skin irritation | Category 2 (H315) | |
| Eye damage | Category 1 (H318) | |
| Environmental toxicity | Chronic aquatic toxicity (H412) |
Precautionary Measures:
Future Research Directions
Materials Science Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume